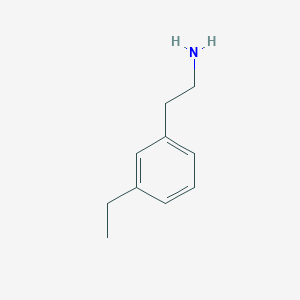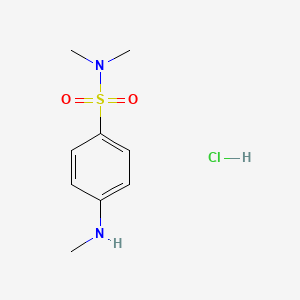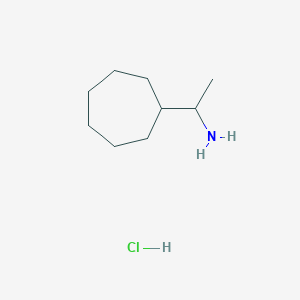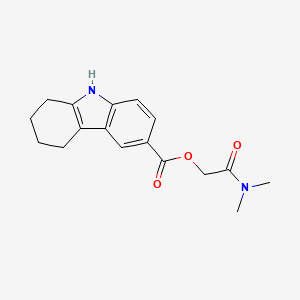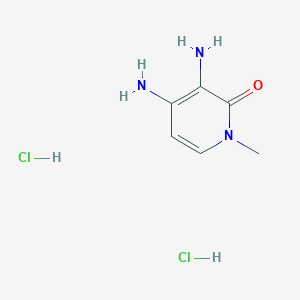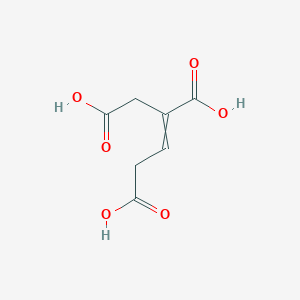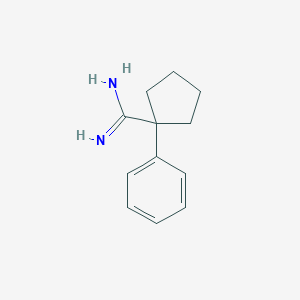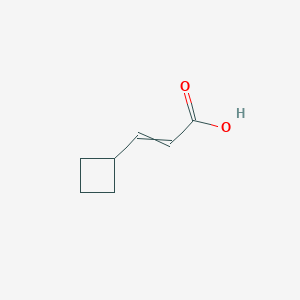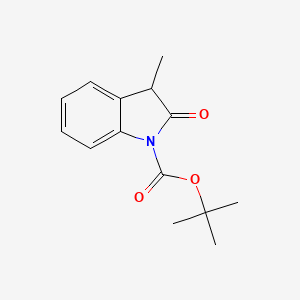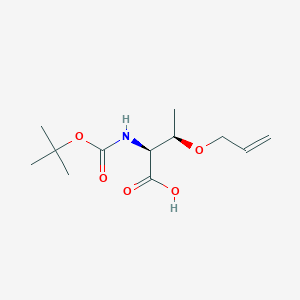
Boc-Thr(Allyl)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Thr(Allyl)-OH: is a compound used in peptide synthesis. It is a derivative of threonine, an amino acid, where the hydroxyl group is protected by an allyl group, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of deprotection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Thr(Allyl)-OH typically involves the protection of the amino group of threonine with a Boc group and the protection of the hydroxyl group with an allyl group. The process generally includes:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting it with allyl bromide in the presence of a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Deprotection Reactions: Boc-Thr(Allyl)-OH undergoes deprotection reactions to remove the Boc and allyl groups. The Boc group is typically removed using trifluoroacetic acid (TFA), while the allyl group is removed using palladium catalysts.
Coupling Reactions: It participates in coupling reactions to form peptide bonds. Common reagents used in these reactions include carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed: The major products formed from these reactions are peptides with specific sequences, where this compound serves as a building block.
Aplicaciones Científicas De Investigación
Chemistry: Boc-Thr(Allyl)-OH is widely used in the synthesis of peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of complex peptide chains.
Biology and Medicine: In biological research, this compound is used to synthesize peptides that are studied for their biological activity. These peptides can serve as enzyme inhibitors, receptor agonists or antagonists, and as tools for studying protein-protein interactions.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic peptides and peptide-based materials.
Mecanismo De Acción
The mechanism of action of Boc-Thr(Allyl)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the allyl group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the controlled formation of peptide bonds.
Comparación Con Compuestos Similares
Boc-Thr-OH: Similar to Boc-Thr(Allyl)-OH but without the allyl protection on the hydroxyl group.
Fmoc-Thr(Allyl)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the amino protecting group instead of Boc.
Boc-Ser(Allyl)-OH: Similar to this compound but with serine instead of threonine.
Uniqueness: this compound is unique due to the dual protection of both the amino and hydroxyl groups, allowing for greater control in peptide synthesis. The allyl group provides additional stability and can be selectively removed under milder conditions compared to other protecting groups.
Propiedades
Fórmula molecular |
C12H21NO5 |
|---|---|
Peso molecular |
259.30 g/mol |
Nombre IUPAC |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C12H21NO5/c1-6-7-17-8(2)9(10(14)15)13-11(16)18-12(3,4)5/h6,8-9H,1,7H2,2-5H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1 |
Clave InChI |
WGBNSEZZQPQYHR-BDAKNGLRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OCC=C |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


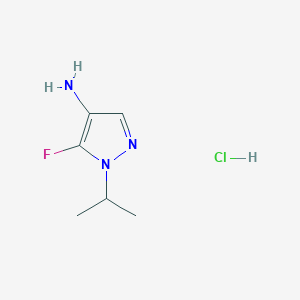
![3-[4-cyano-3-(3-{[1-(2,3-dihydro-1H-inden-2-yl)-2-methylpropan-2-yl]amino}-2-hydroxypropoxy)phenyl]propanoic acid](/img/structure/B12439483.png)

![6-Chlorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B12439491.png)
